tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: carboxylates . This compound features a bicyclic structure with a hydroxymethyl group attached to the fourth position of the bicyclic ring system, and a tert-butyl ester group at the carboxylate position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common synthetic route includes the use of bicyclic starting materials such as 2-azabicyclo[2.2.1]heptane derivatives, which are then functionalized with the hydroxymethyl group. The reaction conditions often require the use of strong bases or nucleophiles to facilitate the addition of the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors . The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, catalysts and solvents are carefully selected to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including oxidation , reduction , substitution , and esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines .
Esterification: The compound can be esterified using carboxylic acids and alcohols in the presence of acid catalysts .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Production of alcohols or amines .
Substitution: Generation of alkylated derivatives .
Esterification: Formation of ester derivatives .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand or probe in biological studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its bicyclic structure, which provides distinct chemical and physical properties compared to its linear analogs. This structural difference can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXAIVPFZPVAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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